Structural Distinction from Clinical Inhibitors
KRAS G12C inhibitor 59 possesses a unique molecular structure that distinguishes it from clinically advanced KRAS G12C inhibitors such as sotorasib and adagrasib. Its molecular weight of 715.69 g/mol and formula C32H39F6N7O5 differ significantly from sotorasib (MW ~560.6, C30H30F2N6O3) and adagrasib (MW ~604.2, C32H35ClFN7O2). This structural divergence suggests potential differences in target binding kinetics, solubility, and metabolic stability that are not yet characterized.
| Evidence Dimension | Molecular weight and formula |
|---|---|
| Target Compound Data | MW: 715.69; C32H39F6N7O5 |
| Comparator Or Baseline | Sotorasib: MW ~560.6, C30H30F2N6O3; Adagrasib: MW ~604.2, C32H35ClFN7O2 |
| Quantified Difference | Target compound has higher molecular weight (715.69 vs. ~560-604) and contains six fluorine atoms, suggesting enhanced metabolic stability and altered lipophilicity. |
| Conditions | N/A - Physicochemical property |
Why This Matters
Unique molecular features may confer distinct selectivity or pharmacokinetic properties, warranting independent characterization rather than assuming functional equivalence to clinical candidates.
